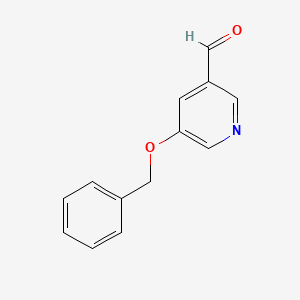

5-(Benzyloxy)nicotinaldehyde

Vue d'ensemble

Description

5-(Benzyloxy)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used in research and not for direct human use .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Chemical Synthesis : 5-(Benzyloxy)nicotinaldehyde has been used in the synthesis of various chemical compounds. For instance, Uhlmann et al. (1997) described its role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of diverse substituents like carbon, halogen, sulfur, and silicon at specific positions in the molecule (Uhlmann et al., 1997).

Precursor to Amidine : Bolton et al. (1995) found that 5-benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones, derivatives of this compound, are useful precursors and protecting groups for the amidine moiety (Bolton et al., 1995).

Molecular Electronic Devices : In the field of molecular electronics, Chen et al. (1999) utilized a molecule related to this compound in the active layer of an electronic device, showcasing properties like negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).

Development of NLO Properties : Bryndal et al. (2014) explored hydrogen-bonded complexes of 5-sulfosalicylic acid with aromatic amides, including derivatives of this compound, for their nonlinear optical (NLO) properties, indicating potential in molecular crystal development (Bryndal et al., 2014).

Biological and Medicinal Applications

Antifungal Activity : Nimbalkar et al. (2016) synthesized derivatives of this compound with significant antifungal activity against various pathogenic fungal strains, highlighting its potential in developing new antifungal drugs (Nimbalkar et al., 2016).

Anti-Tubercular Applications : Nimbalkar et al. (2018) also synthesized novel derivatives of this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting its utility in tuberculosis treatment (Nimbalkar et al., 2018).

Apoptosis Induction in Cancer Research : Cai et al. (2006) utilized similar compounds in a phenotypic assay for identifying small molecules that induce apoptosis, an important mechanism for potential anticancer agents (Cai et al., 2006).

Tumor Oxygenation and Radiotherapy : Hou et al. (2010) discussed the effect of benzyl nicotinate, related to this compound, on tumor hypoxia and its implications for tumor oxygen-guided radiotherapy (Hou et al., 2010).

Mécanisme D'action

Target of Action

It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c19 . These enzymes play a crucial role in drug metabolism and bioactivation .

Mode of Action

Its inhibitory effect on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes .

Pharmacokinetics

5-(Benzyloxy)nicotinaldehyde exhibits high gastrointestinal absorption and is permeant to the blood-brain barrier . The compound is also known to inhibit CYP1A2 and CYP2C19, which could affect its own metabolism as well as that of other drugs . Its water solubility is moderate, which could influence its bioavailability .

Result of Action

Its inhibitory effects on CYP1A2 and CYP2C19 suggest potential impacts on drug metabolism and bioactivation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, it should be kept away from fire sources, heat sources, and oxidizing agents .

Propriétés

IUPAC Name |

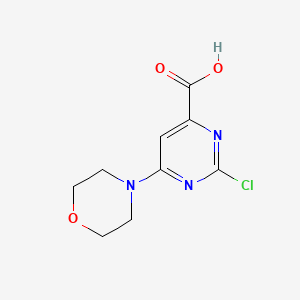

5-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOQOUXGEUQUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)